4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide
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Overview
Description
4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClFN2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-fluoroaniline with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase enzymes, which are targets for anticancer and antimicrobial therapies.
Biological Research: The compound is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects in cancer cells and antimicrobial activity against bacteria .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide: Similar structure but different substitution pattern.
4-amino-N-(2-sulfanylethyl)carbamoylbenzenesulfonamide: Contains a sulfanylethyl group instead of a chloro-fluoro substitution.
Uniqueness
4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C12H10ClFN2O2S |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-8-1-6-11(14)12(7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
InChI Key |
CJVFDHHLBMPABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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